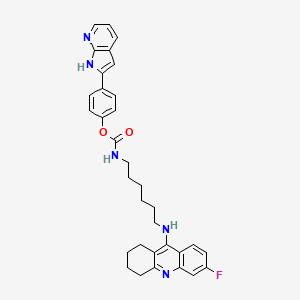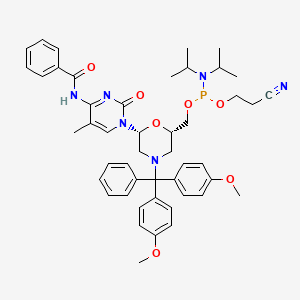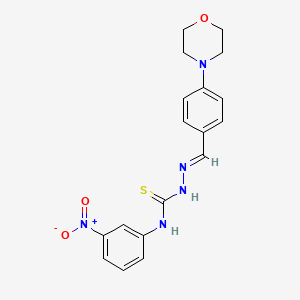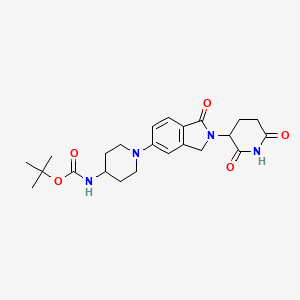
Lenalidomide 4'-PEG1-amine (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide 4’-PEG1-amine (dihydrochloride) is a compound derived from Lenalidomide, a well-known immunomodulatory drug. This compound is primarily used as a Cereblon ligand in the recruitment of CRBN protein, which is essential for the formation of PROTACs (Proteolysis Targeting Chimeras) . The compound incorporates a PEG1 linker and a terminal amine, making it suitable for conjugation to target protein ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves several steps, starting from LenalidomideThe reaction conditions often involve the use of suitable solvents and reagents to facilitate the conjugation .
Industrial Production Methods
Industrial production methods for Lenalidomide 4’-PEG1-amine (dihydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using automated systems to control reaction conditions precisely. The final product is then purified using techniques such as HPLC to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide 4’-PEG1-amine (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Conjugation Reactions: The PEG1 linker allows for conjugation to other molecules, forming PROTACs
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Suitable solvents such as DMSO or DMF.
Catalysts: Catalysts like EDCI or DCC for facilitating conjugation reactions
Major Products
The major products formed from these reactions are typically PROTACs, which are used for targeted protein degradation .
Applications De Recherche Scientifique
Lenalidomide 4’-PEG1-amine (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
The mechanism of action of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves the recruitment of the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG1 linker and terminal amine facilitate the conjugation of the compound to target protein ligands, forming PROTACs that mediate targeted protein degradation .
Comparaison Avec Des Composés Similaires
Lenalidomide 4’-PEG1-amine (dihydrochloride) is unique due to its specific structure, which includes a PEG1 linker and terminal amine. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with a different mechanism of action.
Pomalidomide: Another derivative of Thalidomide with similar applications but different structural features.
Lenalidomide: The parent compound, which lacks the PEG1 linker and terminal amine .
Propriétés
Formule moléculaire |
C17H24Cl2N4O4 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
3-[7-[2-(2-aminoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H22N4O4.2ClH/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23;;/h1-3,14,19H,4-10,18H2,(H,20,22,23);2*1H |
Clé InChI |
ZAIRFSALVIPVDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)












